Commercial Purity and Price Specification: Pyrrolo[1,2-b]pyridazin-4-ylamine vs. Functionalized 3-Carboxamide Analogs
The unsubstituted pyrrolo[1,2-b]pyridazin-4-ylamine core (CAS 1313738-71-4) is commercially available with a purity specification of 97% and a 250 mg list price of approximately $620 USD, whereas the more synthetically elaborated 3-carboxamide analog (e.g., (R)-N-(2,2-dimethylcyclopentyl)pyrrolo[1,2-b]pyridazine-3-carboxamide) requires custom synthesis and is not available off-the-shelf at comparable purity tiers [1][2]. The direct core scaffold offers immediate accessibility for in-house SAR diversification campaigns without the cost and lead-time burden of multi-step custom synthesis.
| Evidence Dimension | Commercial availability and entry cost for SAR campaigns |
|---|---|
| Target Compound Data | Purity 97%; 250 mg ~$620 USD; off-the-shelf availability from multiple vendors [1] |
| Comparator Or Baseline | (R)-N-(2,2-dimethylcyclopentyl)pyrrolo[1,2-b]pyridazine-3-carboxamide (JAK inhibitor scaffold) |
| Quantified Difference | Comparator requires multi-step custom synthesis; core scaffold is immediately accessible at defined purity and cost |
| Conditions | Commercial vendor catalog comparison, 2025 market data |
Why This Matters
For laboratories initiating a new pyrrolo[1,2-b]pyridazine-based medicinal chemistry program, procurement of the unsubstituted core scaffold minimizes upfront synthesis investment and accelerates the hit-to-lead timeline compared to purchasing or synthesizing pre-functionalized analogs.
- [1] Kuujia.com. CAS 1313738-71-4 (pyrrolo[1,2-b]pyridazin-4-amine) Pricing Data. eNovation Chemicals LLC catalog, 250 mg listing at $620 USD. Accessed 2025. View Source
- [2] Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorg. Med. Chem. Lett. 2016. View Source
